![molecular formula C9H20Cl2N4O2 B3808182 2-(dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride hydrate](/img/structure/B3808182.png)
2-(dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride hydrate
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The structure can be represented in various ways including a structural formula, a line-angle formula, or a 3D model .
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. The synthesis might be a single step or a multi-step process .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst .Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include spectroscopic properties, such as its UV/Vis, IR, NMR, and mass spectra .Scientific Research Applications
Medicinal Chemistry
Imidazol-4-ones, including MFCD18483554, serve as valuable scaffolds in drug discovery. Researchers explore their potential as lead compounds for designing novel pharmaceutical agents. These compounds can modulate biological targets, such as enzymes or receptors, and may contribute to the development of new therapeutics .
Fluorescent Protein Chromophores
Imidazol-4-ones have been investigated as chromophores for fluorescent proteins. Their unique electronic properties make them suitable for labeling and visualizing cellular processes. Researchers aim to enhance the brightness, photostability, and spectral properties of these chromophores for advanced imaging techniques .
Agrochemicals
The agricultural industry benefits from imidazol-4-ones due to their pesticidal and herbicidal activities. These compounds can selectively target pests or unwanted plants, contributing to crop protection and yield improvement. Research continues to optimize their efficacy and safety .
Natural Products
Imidazol-4-ones occur naturally in various contexts. For instance:
- Creatinine : Creatinine, a waste product used to assess kidney health, contains an imidazol-4-one moiety .
Post-Translational Modifications
Researchers study imidazol-4-ones as post-translational modifications of amino acids. One example is 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO). Understanding these modifications sheds light on protein function and regulation .
Total Synthesis of Natural Products
Imidazol-4-ones play a crucial role in the total synthesis of various natural products. Researchers have utilized them as key intermediates or building blocks to construct complex molecules. These endeavors contribute to our understanding of natural product biosynthesis and provide access to valuable compounds .
Mechanism of Action
Target of Action
Similar compounds have shown potent antitumor activities against various cancer cell lines .
Mode of Action
It’s known that similar compounds inhibit the proliferation of cancer cells, induce a decrease in the mitochondrial membrane potential leading to apoptosis of cancer cells, suppress the migration of tumor cells, and prolong the cell cycle distribution .
Pharmacokinetics
Similar compounds have been synthesized and tested for their antitumor activities
Result of Action
The compound’s action results in the inhibition of cancer cell proliferation, induction of apoptosis, suppression of cell migration, and alteration of the cell cycle distribution . These effects contribute to its potential antitumor activity.
Safety and Hazards
properties
IUPAC Name |
2-(dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrate;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH.H2O/c1-13(2)8-11-7(14)9(12-8)3-5-10-6-4-9;;;/h10H,3-6H2,1-2H3,(H,11,12,14);2*1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXJFINVJBELHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2(CCNCC2)C(=O)N1.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.